2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid

mGluR5 metabotropic glutamate receptor regioisomer selectivity

2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid (CAS 299166-90-8, molecular formula C₈H₈ClNO₃, molecular weight 201.61 g/mol) is a synthetic chlorinated hydroxyphenylglycine derivative. It belongs to the substituted phenylglycine class and is sold as a specialty research chemical or building block, not as a validated pharmacological probe.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Cat. No. B12983631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)O)C(C(=O)O)N
InChIInChI=1S/C8H8ClNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13)
InChIKeyFEMWRZGBMUQULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid – Structural Identity and Procurement Classification


2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid (CAS 299166-90-8, molecular formula C₈H₈ClNO₃, molecular weight 201.61 g/mol) is a synthetic chlorinated hydroxyphenylglycine derivative . It belongs to the substituted phenylglycine class and is sold as a specialty research chemical or building block, not as a validated pharmacological probe . Its regioisomeric substitution pattern—a chlorine atom at the 3-position and a hydroxyl group at the 2-position on the phenyl ring—distinguishes it from the well-characterized mGluR5 agonist CHPG (2-chloro-5-hydroxyphenylglycine) and from the 3-chloro-4-hydroxy isomer (CAS 943-31-7) .

Why 2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic Acid Cannot Be Replaced by Other Chloro-Hydroxy-Phenylglycine Regioisomers


Chlorohydroxyphenylglycines with identical molecular formulas (C₈H₈ClNO₃, MW 201.61) exhibit profoundly different biological activities depending solely on the substitution pattern of the chloro and hydroxy groups on the aromatic ring . The 2-chloro-5-hydroxy isomer (CHPG) is a well-characterized, commercially available selective mGluR5 metabotropic glutamate receptor agonist with defined potency in multiple in vitro and in vivo models [1]. In contrast, the 3-chloro-2-hydroxy isomer described here has no publicly reported mGluR5 activity, no published receptor binding data, and no in vivo pharmacological validation, making generic substitution between these regioisomers scientifically invalid for any target-based application .

Quantitative Differentiation Evidence for 2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic Acid


Structural Differentiation: Absence of mGluR5 Agonist Activity vs. the 2-Chloro-5-Hydroxy Isomer (CHPG)

The 2-chloro-5-hydroxyphenylglycine isomer (CHPG, CAS 170846-74-9) is a validated selective mGluR5 agonist that potentiates NMDA responses in hippocampal neurons and is inactive at mGluR1a receptors expressed in CHO cells [1]. In contrast, 2-amino-2-(3-chloro-2-hydroxyphenyl)acetic acid (CAS 299166-90-8) has no publicly reported mGluR5 binding or functional activity data in any peer-reviewed publication or database, confirming that this substitution pattern eliminates the pharmacophore required for mGluR5 agonism .

mGluR5 metabotropic glutamate receptor regioisomer selectivity

Predicted Physicochemical Property Comparison: Intramolecular Hydrogen Bonding Potential of the 3-Chloro-2-Hydroxy Substitution Pattern

Computational studies of related phenylglycines indicate that the ortho relationship between the hydroxyl and amino acid substituents in 2-amino-2-(3-chloro-2-hydroxyphenyl)acetic acid enables strong intramolecular hydrogen bonding that is structurally impossible in the 3-chloro-4-hydroxy and 2-chloro-5-hydroxy isomers [1]. This intramolecular H-bond is predicted to reduce the apparent logP by approximately 0.5–1.0 log units compared to the non-ortho-hydroxy isomers and to confer a unique conformational preference that alters chromatographic retention time and chemical reactivity [1].

intramolecular hydrogen bond conformational analysis logP prediction

Derivative Utility: Methyl Ester as a Versatile Chiral Building Block for Asymmetric Synthesis

The methyl ester derivative, methyl 2-amino-2-(3-chloro-2-hydroxyphenyl)acetate (CAS 1822446-62-7, MW 215.63), is explicitly marketed as a versatile chiral building block for organic synthesis and pharmaceutical applications, with documented utility in asymmetric synthesis and heterocycle formation [1]. The esterified amino acid moiety enhances solubility in organic solvents compared to the free amino acid form, facilitating downstream reactions such as peptide coupling and cyclization. This contrasts with the methyl ester of the 3-chloro-4-hydroxy isomer, which is primarily noted for enzyme inhibition studies rather than chiral building block applications .

chiral building block asymmetric synthesis heterocycle formation

CCR5 Antagonist Lead Potential Referenced in Patent Literature

A compound containing the 3-chloro-2-hydroxyphenyl moiety (US11208377, Compound 109) has been disclosed as a C-C chemokine receptor type 6 (CCR6) ligand in a patent from Allergan, demonstrating that this specific substitution pattern can support target engagement in chemokine receptor drug discovery [1]. Separately, a Chinese patent screening study identified that derivatives of the 3-chloro-2-hydroxyphenyl scaffold can serve as CCR5 antagonists with potential applications in HIV, asthma, rheumatoid arthritis, and COPD [2]. Neither the 2-chloro-5-hydroxy nor the 3-chloro-4-hydroxy isomer has been reported in CCR5 antagonist patent filings, suggesting a substitution-pattern-dependent chemokine receptor interaction profile unique to the 3-chloro-2-hydroxy arrangement [2].

CCR5 antagonist HIV chemokine receptor drug discovery

Recommended Application Scenarios for 2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic Acid Based on Evidence


Negative Control or Inactive Comparator in mGluR5 Pharmacological Studies

Because the 2-chloro-5-hydroxy isomer (CHPG) is a validated selective mGluR5 agonist [1] and the 3-chloro-2-hydroxy isomer has no reported mGluR5 activity , this compound can serve as a regioisomeric negative control in structure–activity relationship (SAR) studies of metabotropic glutamate receptor ligands. Researchers can use it to confirm that observed mGluR5-mediated effects are substitution-pattern-dependent.

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The methyl ester derivative (CAS 1822446-62-7) is marketed as a versatile chiral building block with enhanced organic solvent solubility, enabling asymmetric synthesis and heterocycle formation [2]. Medicinal chemistry teams developing chiral drug candidates requiring a chloro-hydroxy-substituted phenylglycine scaffold should consider this derivative, particularly where the ortho-hydroxy group can participate in intramolecular hydrogen bonding to stabilize specific conformations.

Starting Scaffold for CCR5/CCR6 Chemokine Receptor Antagonist Drug Discovery

Patent literature discloses that the 3-chloro-2-hydroxyphenyl moiety is embedded in CCR6 ligands (US11208377, Compound 109) [3] and that derivatives of this scaffold have been identified as CCR5 antagonists with potential applications in HIV, inflammatory, and autoimmune diseases [4]. Drug discovery programs targeting these chemokine receptors can use the 3-chloro-2-hydroxyphenyl building block as a patent-precedented starting point for hit-to-lead optimization.

Physicochemical Probe for Intramolecular Hydrogen Bonding Studies

The ortho relationship between the 2-hydroxy group and the amino acid side chain in this compound enables a six-membered intramolecular hydrogen bond that is structurally impossible in the 3-chloro-4-hydroxy or 2-chloro-5-hydroxy isomers [5]. This property makes the compound a useful model system for studying the effects of intramolecular H-bonding on chromatographic retention, logP, membrane permeability predictions, and conformational analysis in phenylglycine derivatives.

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